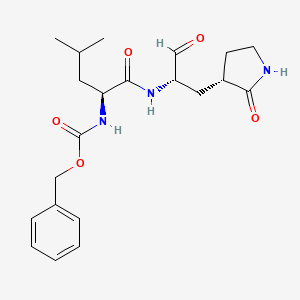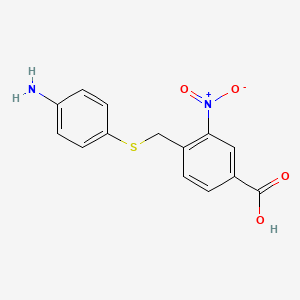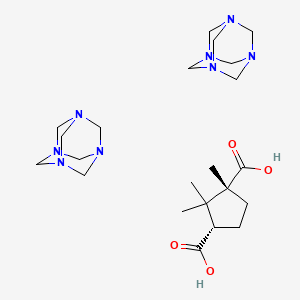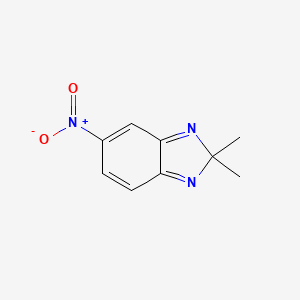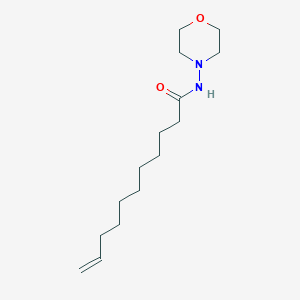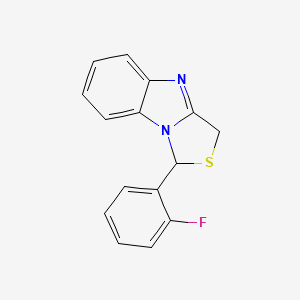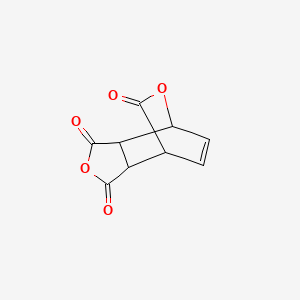
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is a heterocyclic compound that features a fused furan and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- typically involves the annulation of the pyran ring and the pyrrole fragment. One common method includes the cascade ring closure reaction, which is a multi-step process that forms the fused ring system . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups.
Furo[3,2-c]pyran-4-ones: These compounds have a similar furan-pyran fusion but with different substituents and ring closures.
Uniqueness
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is unique due to its specific ring fusion and the presence of multiple reactive sites. This makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
26290-47-1 |
|---|---|
Molecular Formula |
C9H6O5 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
4,8-dioxatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione |
InChI |
InChI=1S/C9H6O5/c10-7-3-1-2-4(13-7)6-5(3)8(11)14-9(6)12/h1-6H |
InChI Key |
ZVBXEFYMEYABQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1C(=O)O2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)

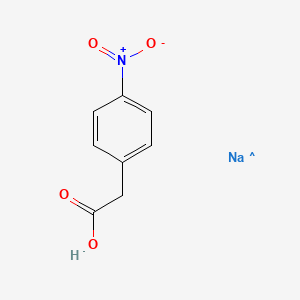
![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
